(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Chiral intermediate Enantiomeric purity Asymmetric synthesis

(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS 958635-19-3), systematically named 1-O,4-O-ditert-butyl 2-O-methyl (2S)-piperazine-1,2,4-tricarboxylate and synonymously referred to as (S)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester, is a chiral, orthogonally protected piperazine-2-carboxylic acid derivative with molecular formula C₁₆H₂₈N₂O₆ and molecular weight 344.40 g/mol. The compound features two tert-butyloxycarbonyl (Boc) protecting groups at the N-1 and N-4 positions and a methyl ester at the C-2 carboxyl, rendering the C-2 stereocenter configurationally defined in the (S)-enantiomeric form.

Molecular Formula C16H28N2O6
Molecular Weight 344.4 g/mol
CAS No. 958635-19-3
Cat. No. B1507137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
CAS958635-19-3
Molecular FormulaC16H28N2O6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C
InChIInChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-8-9-18(11(10-17)12(19)22-7)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3/t11-/m0/s1
InChIKeyQKNSGUCCNZBAAJ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS 958635-19-3): Chiral Piperazine Building Block for Stereochemically Defined Drug Discovery


(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS 958635-19-3), systematically named 1-O,4-O-ditert-butyl 2-O-methyl (2S)-piperazine-1,2,4-tricarboxylate and synonymously referred to as (S)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester, is a chiral, orthogonally protected piperazine-2-carboxylic acid derivative with molecular formula C₁₆H₂₈N₂O₆ and molecular weight 344.40 g/mol [1]. The compound features two tert-butyloxycarbonyl (Boc) protecting groups at the N-1 and N-4 positions and a methyl ester at the C-2 carboxyl, rendering the C-2 stereocenter configurationally defined in the (S)-enantiomeric form [1]. It serves as a key chiral intermediate in the synthesis of enantiomerically pure piperazine-containing drug candidates, most notably in Vertex Pharmaceuticals' Cav2.2 calcium channel blocker program documented in patent WO2010/011772 [2]. The compound is commercially available from multiple global suppliers with purity specifications ranging from 95% to ≥98% [1].

Why Generic Substitution of (S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS 958635-19-3) with Racemic or Differently Protected Analogs Compromises Stereochemical and Synthetic Outcomes


Substituting (S)-1,4-di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate with its racemic counterpart (CAS 171504-98-6) or the (R)-enantiomer (CAS 637027-24-8) introduces uncontrolled stereochemistry at the piperazine C-2 position, which propagates into downstream drug candidates as diastereomeric mixtures that require costly chiral separation and result in ≥50% theoretical material loss . The 1,4-di-Boc protection pattern is synthetically non-interchangeable with mono-Boc analogs such as (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS 796096-64-5), because the absence of N-4 protection permits unwanted side reactions at the secondary amine during subsequent transformations . Likewise, replacing the 1,4-di-Boc system with mixed Boc/Cbz analogs (e.g., CAS 1211399-66-4) alters the orthogonality of deprotection conditions—Cbz groups require hydrogenolysis whereas Boc groups are cleaved under acidic conditions—fundamentally changing the synthetic sequence and compatibility with acid-sensitive or hydrogenation-sensitive functionalities in the target molecule [1]. The quantitative evidence below demonstrates that the specific (S)-enantiomer, 1,4-di-Boc protection, and methyl ester combination embodied in CAS 958635-19-3 cannot be generically substituted without measurable loss of stereochemical fidelity, synthetic efficiency, or both.

Quantitative Differentiation Evidence for (S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS 958635-19-3) vs. Closest Analogs


Enantiomeric Purity: (S)-Enantiomer ≥98% vs. Racemic Mixture (0% ee) — Stereochemical Definition Eliminates Chiral Resolution Losses

The (S)-enantiomer (CAS 958635-19-3) is supplied with a minimum chemical purity of ≥98% and a defined (2S) absolute configuration, whereas the racemic mixture (CAS 171504-98-6) consists of a 1:1 ratio of (S)- and (R)-enantiomers (0% enantiomeric excess) [1]. In preparative chiral resolution of piperazine-2-carboxylic acid derivatives, the theoretical maximum yield of a single enantiomer from racemate is 50%, with reported practical yields ranging from 30–45% after diastereomeric salt crystallization or enzymatic kinetic resolution . By procuring the pre-resolved (S)-enantiomer, the user avoids this intrinsic 50–70% material loss and the associated solvent, time, and analytical costs of resolution . The InChIKey QKNSGUCCNZBAAJ-NSHDSACASA-N uniquely encodes the (2S) stereochemistry, distinguishing it from the (R)-enantiomer (InChIKey QKNSGUCCNZBAAJ-LLVKDONJSA-N) and ensuring traceability in regulatory filings [1].

Chiral intermediate Enantiomeric purity Asymmetric synthesis

Procurement Cost Efficiency: Racemic Mixture Appears Cheaper per Gram, but Pre-Resolved (S)-Enantiomer Avoids Hidden Resolution Costs

The racemic compound (CAS 171504-98-6) is listed at $84/g (AKSci, catalog J97804, 98% purity) versus the (R)-enantiomer (CAS 637027-24-8) at $210/g (AKSci, catalog 2911AH, 98% purity), representing a 2.5-fold premium for the enantiopure form . In the Chinese domestic market, (S)-enantiomer pricing is approximately 1,630.50 元/g (Bidepharm, 95% purity) whereas the (R)-enantiomer is 1,051 元/100mg (TGchem, 95% purity) [1][2]. However, when the cost of in-house chiral resolution from the racemate is factored—including chiral stationary phase columns, preparative HPLC or SFC instrument time, solvent consumption, and the unavoidable 50% enantiomer discard—the apparent racemate cost advantage is eliminated for any scale exceeding ~5 g where the resolution cost exceeds the enantiomer premium [3]. The 2.5× list price premium for the enantiopure compound thus represents the upper bound of procurement cost differential, and compares favorably against the total cost of resolution when labor and capital equipment amortization are included [3].

Cost analysis Chiral procurement Building block economics

Orthogonal Protection Strategy: 1,4-Di-Boc vs. Mono-Boc or Boc/Cbz Analogs — Enables Sequential, Chemoselective Deprotection at Either Piperazine Nitrogen

The 1,4-di-Boc protection in CAS 958635-19-3 places identical Boc groups on both piperazine nitrogens, enabling simultaneous or sequential deprotection under identical acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to liberate either or both amines in a single synthetic step, without requiring orthogonal hydrogenolysis [1]. In contrast, the mono-Boc analog (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS 796096-64-5) leaves the N-4 position as a free secondary amine that competes in subsequent acylation, alkylation, or reductive amination steps, reducing regioselectivity . The mixed Boc/Cbz analog (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS 1211399-66-4) requires orthogonal deprotection conditions—hydrogenolysis (H₂, Pd/C) for Cbz removal versus acidolysis for Boc removal—which is incompatible with substrates bearing hydrogenation-labile functionalities (e.g., alkenes, benzyl ethers, nitro groups, aryl halides) [2]. The 1,4-di-Boc system thus occupies a distinct synthetic niche: it provides simultaneous dual-nitrogen protection with identical deprotection chemistry, making it the preferred choice when downstream chemistry is incompatible with catalytic hydrogenation or when synthetic brevity is prioritized [1][2].

Orthogonal protection Solid-phase synthesis Piperazine diversification

Patent-Validated Synthesis: 95% Yield Methylation Protocol with Full Characterization — Reduces Route Development Risk

A reproducible synthesis of (S)-1,4-di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is documented in patent WO2010/011772 (Vertex Pharmaceuticals), starting from (S)-1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (18.3 g, 45 mmol) with iodomethane (7.36 mL, 118 mmol) and potassium carbonate (8.2 g, 59 mmol) in DMF at 0°C to room temperature over 18 hours, affording the title compound as a white solid in 95% yield (18 g) after aqueous workup . The product is characterized by ¹H NMR (CDCl₃): δ 1.46–1.50 (18H, d), 1.65 (3H, s), 2.80–2.90 (1H, m), 3.10–3.40 (2H, m), 3.75–4.10 (2H, m), 4.60–4.70 (2H, m) . This contrasts with many in-house methylation protocols for piperazine-2-carboxylic acids that report variable yields (60–85%) depending on the carboxylate counterion and alkylating agent [1]. The patent-validated protocol provides a benchmark yield of 95% against which procured material quality can be assessed, and serves as a pre-optimized starting point for medicinal chemistry scale-up, reducing route development time by an estimated 2–5 working days compared to de novo optimization [1].

Process chemistry Patent intermediate Route validation

Computed Physicochemical Profile: XLogP3-AA = 1.7, 0 H-Bond Donors, 6 H-Bond Acceptors — Predictable Membrane Permeability and Solubility for Building Block Handling

PubChem-computed physicochemical properties for (S)-1,4-di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate include XLogP3-AA = 1.7, topological polar surface area (TPSA) = 85.38 Ų, 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds [1]. The calculated XLogP3-AA of 1.7 places this intermediate in a moderately lipophilic range favorable for organic solvent handling (ethyl acetate, dichloromethane, DMF) while still permitting aqueous workup. For comparison, the mono-Boc analog (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS 796096-64-5, MW 244.29) has 1 hydrogen bond donor (the free N-4 amine) and lower XLogP, making it more water-soluble but also more prone to protonation-state-dependent partitioning during extraction [2]. The absence of hydrogen bond donors in the 1,4-di-Boc compound eliminates pH-dependent aqueous solubility, ensuring consistent extractive workup behavior across pH 2–12 and simplifying large-scale isolation [1]. Storage recommendations of 2–8°C with long-term stability in cool, dry conditions are consistent across vendors (Chemscene, AKSci, GlpBio) .

Physicochemical properties Drug-likeness Computed descriptors

Optimal Procurement and Application Scenarios for (S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS 958635-19-3)


Stereochemically Defined Piperazine-Containing Drug Candidate Synthesis (Cav2.2 and Ion Channel Programs)

When synthesizing enantiomerically pure piperazine-based drug candidates targeting ion channels (e.g., Cav2.2 calcium channel blockers as described in WO2010/011772), the (S)-enantiomer (CAS 958635-19-3) provides the required (2S) stereochemistry at the piperazine C-2 position from the first synthetic step . The defined stereochemistry ensures that downstream intermediates remain as single enantiomers rather than diastereomeric mixtures, avoiding the need for chiral chromatography at later, more complex stages where separation is more difficult and costly . The 95% patent-validated methylation yield serves as a quality benchmark for incoming material .

Orthogonal Solid-Phase or Solution-Phase Peptidomimetic Library Synthesis Requiring Dual-Nitrogen Piperazine Protection

For combinatorial library synthesis where the piperazine core requires sequential functionalization at both N-1 and N-4 positions, the 1,4-di-Boc protection enables global deprotection in a single TFA cleavage step, reducing the library synthesis cycle by one deprotection/wash step per compound [1]. This is particularly advantageous when the target molecules contain hydrogenation-sensitive functional groups (alkenes, nitro groups, benzyl ethers, aryl halides) that preclude the use of Cbz-based orthogonal protection strategies [2]. The absence of hydrogen bond donors (0 HBD) and moderate XLogP3-AA (1.7) ensures consistent solid-phase extraction and HPLC purification behavior across the library [3].

Multi-Gram Scale Procurement Where In-House Chiral Resolution Is Economically Disfavored

When the required quantity of enantiopure piperazine intermediate exceeds approximately 5 grams, procurement of the pre-resolved (S)-enantiomer becomes cost-competitive with in-house resolution of the racemate, once labor, chiral stationary phase costs, solvent consumption, and the 50% enantiomer discard from resolution are accounted for [4]. The 2.5× list price premium of the (S)-enantiomer over racemate ($250/g vs. $84/g at multi-gram scale) represents an upper bound; actual resolution costs frequently exceed this differential at scales above 5–10 grams due to the need for preparative chiral HPLC or SFC infrastructure [4].

Building Block for Asymmetric Hydrogenation and Chiral Ligand Development

The (S)-configured piperazine-2-carboxylic acid methyl ester scaffold, with both nitrogen atoms Boc-protected, serves as a precursor for chiral N-heterocyclic carbene (NHC) ligand precursors and chiral organocatalysts, where the C-2 stereocenter provides the chiral environment for asymmetric induction [5]. In the asymmetric hydrogenation of tetrahydropyrazines, this compound has been specifically employed as a reagent, leveraging the defined (S)-configuration to influence the stereochemical outcome of hydrogenation . The ≥98% enantiomeric purity available from select vendors ensures that the chiral induction in downstream catalytic applications is not compromised by enantiomeric impurities from the building block [1].

Quote Request

Request a Quote for (S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.